TERBIUM(III) ACETATE HYDRATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

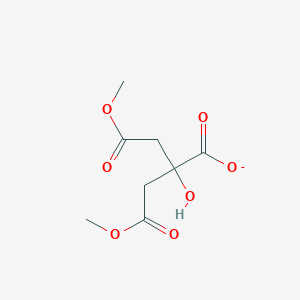

Terbium(III) acetate hydrate is a crystalline compound with the chemical formula Tb(CH₃CO₂)₃·xH₂O. It is known for its high boiling and melting points. Due to its luminescent properties, it is primarily used as a precursor in the production of phosphors, scintillators, catalysts, and magneto-optic materials .

Mecanismo De Acción

Target of Action

Terbium(III) Acetate Hydrate is primarily used as a precursor in the production of various materials. Its primary targets are the materials it helps to produce, such as phosphors, scintillators, catalysts, and magneto-optic materials . These materials play crucial roles in various industries, including electronics, optics, and catalysis.

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can be used as a precursor to prepare terbium oxide catalyst . It can also act as a surface passivator to fabricate photoluminescent carbon quantum dots , and as a dopant to prepare Li co-doped ZnO nanoparticles .

Biochemical Pathways

For example, it can be used to prepare terbium oxide catalyst, which can then be used in various chemical reactions .

Result of Action

The result of this compound’s action is the production of various materials with specific properties. For instance, it can help produce phosphors that exhibit luminescent properties . It can also aid in the creation of catalysts that can speed up chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the tetrahydrate of terbium acetate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming terbium oxide at 650 °C . Therefore, temperature plays a crucial role in its stability and efficacy. Additionally, it is soluble in water and moderately soluble in strong mineral acids , indicating that the solvent used can also affect its action.

Análisis Bioquímico

Biochemical Properties

It is known that it can be used as a precursor to prepare terbium oxide catalyst , a surface passivator to fabricate photoluminescent carbon quantum dots , and a dopant to prepare Li co-doped ZnO nanoparticles which can be applied in electro-optic and magnetic devices .

Cellular Effects

A study on the effects of Terbium(III) on signaling molecules in horseradish leaves showed that it triggered excessive production of intracellular H2O2 . This increase in H2O2 content stimulated the influx of extracellular Ca2+ and the release of Ca2+ from Ca2+ stores, leading to Ca2+ overload and the resulting inhibition of physiological and biochemical processes .

Molecular Mechanism

It is known that the hydrated Terbium(III) ion can be oxidized to its tetravalent state via ozonolysis or electrolysis, and stabilized in highly concentrated carbonate solutions .

Temporal Effects in Laboratory Settings

The tetrahydrate of Terbium(III) Acetate Hydrate can lose hydration at 60 °C, obtaining the anhydrate at 180 °C, which starts to decompose at 220 °C, forming terbium oxide at 650 °C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terbium(III) acetate hydrate can be synthesized by reacting terbium carbonate with acetic acid. The reaction typically involves dissolving terbium carbonate in acetic acid, followed by evaporation or crystallization to obtain the hydrate form .

Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process ensures high purity and consistency, often involving additional purification steps to remove impurities and achieve the desired quality .

Types of Reactions:

Oxidation: Terbium(III) acetate can undergo oxidation to form terbium(IV) compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: Terbium(III) acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reagents like oxygen or hydrogen peroxide under controlled conditions.

Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.

Substitution: Various ligands in the presence of suitable solvents and catalysts.

Major Products Formed:

Oxidation: Terbium(IV) oxide.

Reduction: Terbium(II) compounds.

Substitution: Terbium complexes with different ligands.

Aplicaciones Científicas De Investigación

Terbium(III) acetate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor to prepare terbium oxide catalysts and as a dopant in various materials.

Biology: Employed in the fabrication of photoluminescent carbon quantum dots for biological imaging.

Industry: Utilized in the production of phosphors for color TV tubes, special lasers, and solid-state devices.

Comparación Con Compuestos Similares

- Europium(III) acetate hydrate

- Erbium(III) acetate hydrate

- Samarium(III) acetate hydrate

- Gadolinium(III) acetate hydrate

- Holmium(III) acetate hydrate

- Ytterbium(III) acetate tetrahydrate

- Dysprosium(III) acetate hydrate

- Cerium(III) acetate hydrate

Comparison: Terbium(III) acetate hydrate is unique due to its specific luminescent properties, which are distinct from other rare earth acetates. While many of these compounds share similar chemical behaviors, terbium’s green fluorescence under ultraviolet light sets it apart, making it particularly valuable in optical and imaging applications .

Propiedades

Número CAS |

100587-92-6 |

|---|---|

Fórmula molecular |

C2H6O3Tb |

Peso molecular |

236.99 g/mol |

Nombre IUPAC |

acetic acid;terbium;hydrate |

InChI |

InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2; |

Clave InChI |

AOPUKHFGCKRYIX-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.O.[Tb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

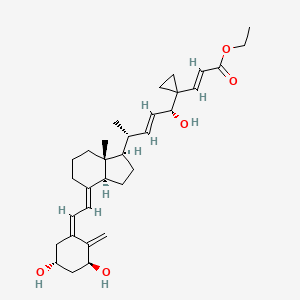

![(1R,3S,5R)-2-((R)-2-Amino-2-((1r,3S,5R,7S)-3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)